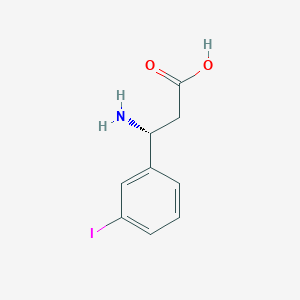
(3R)-3-amino-3-(3-iodophenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-amino-3-(3-iodophenyl)propanoic acid: is an organic compound that belongs to the class of amino acids It features an amino group, a carboxyl group, and an iodinated phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-amino-3-(3-iodophenyl)propanoic acid typically involves the iodination of a phenylalanine derivative. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the aromatic ring. The reaction conditions often require a controlled temperature and pH to ensure selective iodination.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. Purification steps such as crystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of imines or oximes.
Reduction: Reduction of the carboxyl group can yield the corresponding alcohol.
Substitution: The iodinated phenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as thiols, amines, or cyanides in the presence of a base.
Major Products:
- Oxidation products include imines and oximes.
- Reduction products include alcohols.
- Substitution products vary depending on the nucleophile used.
Scientific Research Applications
Chemistry: In synthetic chemistry, (3R)-3-amino-3-(3-iodophenyl)propanoic acid serves as a building block for the synthesis of more complex molecules. Its iodinated phenyl group is a versatile handle for further functionalization.
Biology: The compound is used in studies involving protein modification and labeling due to its amino acid structure. It can be incorporated into peptides and proteins to study their structure and function.
Medicine: Potential applications in medicinal chemistry include the development of radiolabeled compounds for imaging and diagnostic purposes. The iodine atom can be replaced with radioactive isotopes for use in positron emission tomography (PET) scans.
Industry: In the pharmaceutical industry, this compound can be used as an intermediate in the synthesis of drugs and bioactive molecules. Its unique structure allows for the exploration of new therapeutic agents.
Mechanism of Action
The mechanism of action of (3R)-3-amino-3-(3-iodophenyl)propanoic acid involves its interaction with biological molecules such as enzymes and receptors. The amino group can form hydrogen bonds, while the iodinated phenyl group can participate in hydrophobic interactions. These interactions can influence the activity of enzymes or the binding affinity to receptors, thereby modulating biological pathways.
Comparison with Similar Compounds
Phenylalanine: A naturally occurring amino acid with a similar structure but lacking the iodine atom.
Tyrosine: Another amino acid with a hydroxyl group on the phenyl ring instead of iodine.
3-iodo-L-tyrosine: A compound with an iodine atom on the phenyl ring but with a hydroxyl group instead of an amino group.
Uniqueness: The presence of the iodine atom in (3R)-3-amino-3-(3-iodophenyl)propanoic acid imparts unique properties such as increased molecular weight and potential for radiolabeling. This makes it distinct from other amino acids and useful in specialized applications like imaging and diagnostics.
Properties
Molecular Formula |
C9H10INO2 |
|---|---|
Molecular Weight |
291.09 g/mol |
IUPAC Name |
(3R)-3-amino-3-(3-iodophenyl)propanoic acid |
InChI |
InChI=1S/C9H10INO2/c10-7-3-1-2-6(4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1 |
InChI Key |
ZBOWULRIADNEHR-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)I)[C@@H](CC(=O)O)N |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


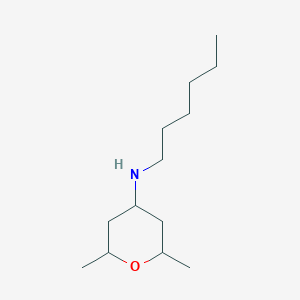
![2-[1-(3-Aminopropyl)-2-chloro-1H-imidazol-5-yl]acetonitrile](/img/structure/B13231333.png)
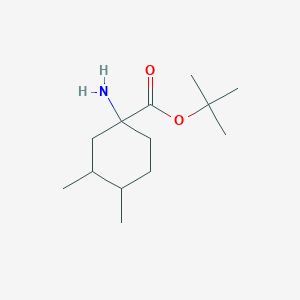
![3-{[(azetidin-3-yl)methyl]sulfanyl}-4-methyl-4H-1,2,4-triazole](/img/structure/B13231358.png)
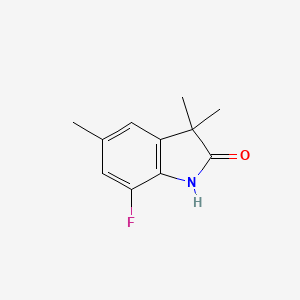
![3-(Chloromethyl)bicyclo[3.1.0]hexane](/img/structure/B13231365.png)
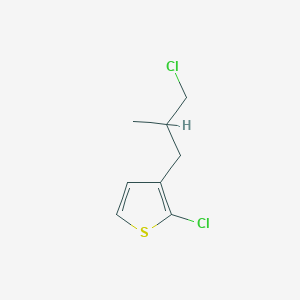
![[1-(4-Aminobutyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13231369.png)
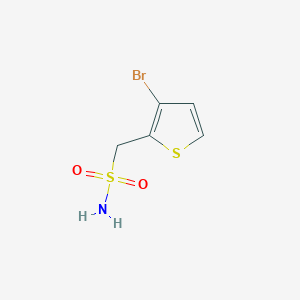
![Methyl 4,5-dimethyl-2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13231390.png)
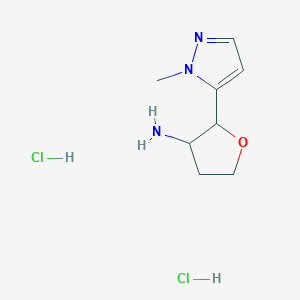

![1-[3-(Chloromethoxy)phenyl]ethan-1-one](/img/structure/B13231424.png)
![2-[(3-Chlorophenyl)methyl]pyridine-3-carbaldehyde](/img/structure/B13231430.png)
